

Cy3 NHS ester excitation and emission spectra

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An In-depth Technical Guide to **Cy3 NHS Ester**: Spectroscopic Properties and Labeling Protocols

Introduction to Cy3 NHS Ester

Cyanine3 (Cy3) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and amine-reactive fluorescent dye belonging to the cyanine dye family.[1][2] It is widely used in molecular biology, immunocytochemistry, and other fluorescence-based applications to label biomolecules.[3][4] The NHS ester moiety allows for the covalent attachment of the Cy3 dye to primary amines (-NH2) found on proteins (e.g., lysine residues), amine-modified oligonucleotides, and other molecules.[5] This reaction forms a stable, covalent amide bond, making Cy3 an excellent tool for creating fluorescently labeled conjugates for various downstream detection and imaging applications. The fluorescence of Cy3 is largely insensitive to pH variations between pH 4 and 10.

Spectroscopic and Physicochemical Properties

The utility of **Cy3 NHS ester** stems from its distinct spectral characteristics, which are compatible with common fluorescence instrumentation, including microscopes and flow cytometers, often using standard TRITC filter sets. Key quantitative data are summarized in the tables below.

Table 1: Spectroscopic Properties of Cy3



Parameter	Value	Source(s)
Excitation Maximum (λex)	550 - 555 nm	
Emission Maximum (λem)	569 - 570 nm	
Molar Extinction Coefficient (ε)	150,000 cm ⁻¹ M ⁻¹	

| Fluorescence Quantum Yield (Φ) | 0.31 | |

Table 2: Physicochemical Properties of Cy3 NHS Ester (Non-Sulfonated)

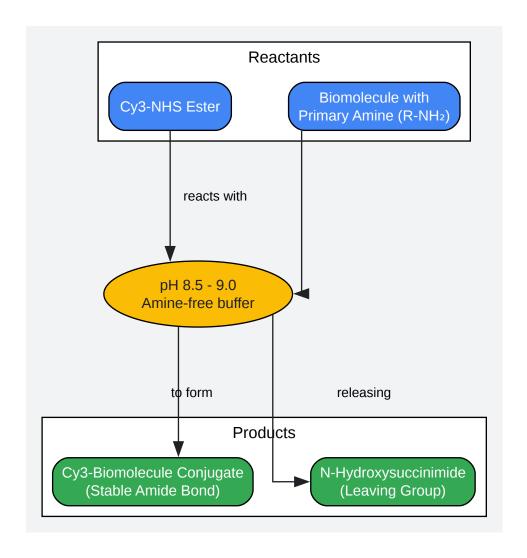
Property	Value	Source(s)
Molecular Formula	C34H40CIN3O4	
Molecular Weight	590.15 g/mol	
Appearance	Red powder	
Solubility	Soluble in DMSO, DMF; Insoluble in water	

| Storage Conditions | Store at -20°C, desiccated and protected from light | |

Reaction Mechanism: Amine Labeling

The core of **Cy3 NHS ester**'s utility is its ability to react with primary amines. The N-hydroxysuccinimide ester is an excellent leaving group. A primary amine on a biomolecule acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a stable amide bond and the release of the NHS group. This aminolysis reaction is most efficient in a slightly alkaline environment (pH 8.5-9.0), where a significant portion of the primary amines are deprotonated and thus more nucleophilic.





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Caption: Covalent labeling reaction of **Cy3 NHS ester** with a primary amine.

Experimental Protocols

A successful labeling experiment requires careful preparation of reagents, execution of the labeling reaction, and purification of the final conjugate. The following is a generalized protocol for labeling proteins, such as antibodies.

Part 1: Reagent Preparation

- · Protein Solution Preparation:
 - The protein concentration should be between 2 mg/mL and 10 mg/mL for optimal labeling efficiency.



- The protein must be in an amine-free buffer, as buffers containing Tris or glycine will compete with the protein for reaction with the dye. Suitable buffers include phosphatebuffered saline (PBS) or 0.1 M sodium bicarbonate.
- Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. If the
 protein solution contains interfering substances like BSA or gelatin, it must be purified
 (e.g., via dialysis) before labeling.
- Cy3 NHS Ester Stock Solution:
 - Immediately before use, dissolve the Cy3 NHS ester powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.
 - Vortex the solution until the dye is completely dissolved. Note that the reactive dye is not stable for long periods in solution and should be prepared fresh for each experiment.

Part 2: Labeling Reaction

- Calculate Reagent Volumes: The optimal molar ratio of Cy3 NHS ester to protein is typically around 10:1 to 20:1, though this may require optimization for specific proteins.
- Perform the Reaction:
 - Slowly add the calculated volume of the Cy3 NHS ester stock solution to the protein solution while gently vortexing or stirring. Avoid vigorous mixing to prevent protein denaturation.
 - Incubate the reaction mixture for 60 minutes at room temperature, protected from light.
 Gentle, continuous mixing during incubation can improve efficiency.

Part 3: Purification of the Labeled Conjugate

Purification is a critical step to remove unconjugated "free" dye, which can interfere with downstream applications and prevent accurate quantification.

• Method Selection: The most common method for purifying labeled proteins is size-exclusion chromatography, often using pre-packed spin columns (e.g., Sephadex G-25). This



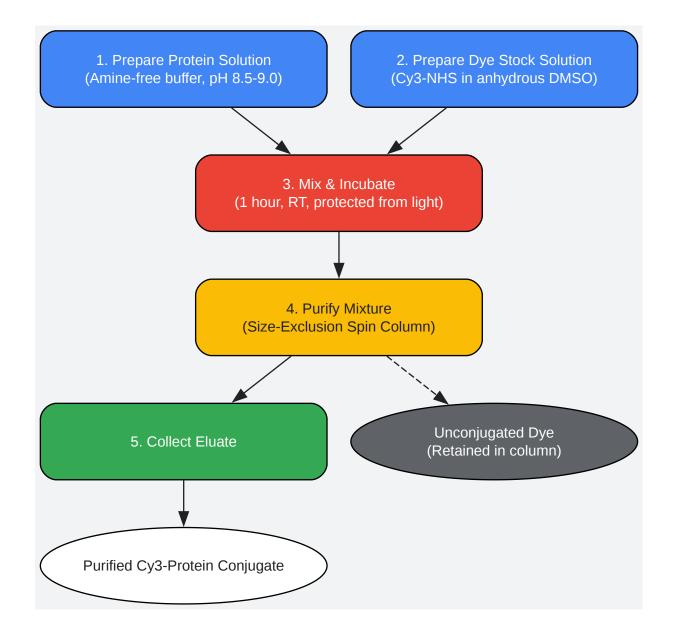
technique separates the larger protein-dye conjugate from the smaller, unreacted dye molecules.

- Spin Column Protocol:
 - Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
 - Load the reaction mixture onto the center of the resin bed.
 - Centrifuge the column to elute the purified, labeled protein. The smaller, unconjugated dye
 molecules are retained by the resin.
 - The purified conjugate is collected in the flow-through.

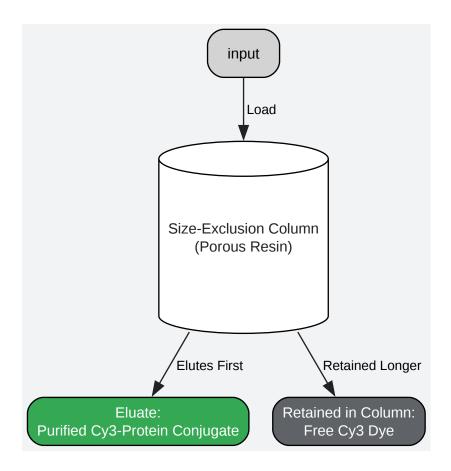
Experimental and Purification Workflow

The entire process from preparation to purification follows a logical sequence that is crucial for achieving a high-quality fluorescent conjugate.









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